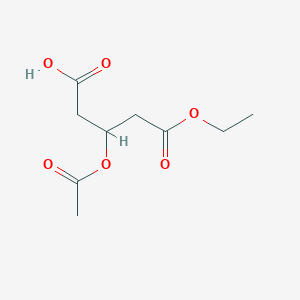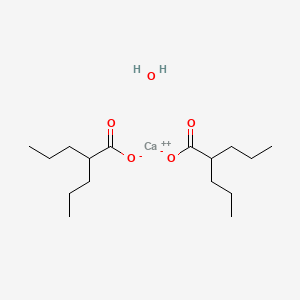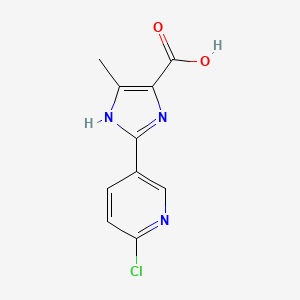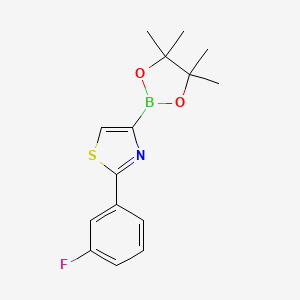
Mono-ethyl (R)-3-acetoxyglutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モノエチル(R)-3-アセトキシグルタル酸は、エステル類に属する有機化合物です。これはグルタル酸から誘導され、第3位の炭素位置にアセトキシ基を特徴としています。
製法
合成経路と反応条件
モノエチル(R)-3-アセトキシグルタル酸は、エステル化反応によって合成することができます。一般的な方法の1つは、硫酸などの触媒の存在下で、(R)-3-ヒドロキシグルタル酸と無水酢酸を反応させることです。反応は通常、還流条件下で行われ、生成物は蒸留または再結晶によって精製されます。
工業生産方法
工業的な環境では、モノエチル(R)-3-アセトキシグルタル酸の生産は、品質と収率を安定させるために連続フロー反応器を使用することがあります。温度、圧力、pHなどの反応条件を監視するための自動システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
Mono-ethyl ®-3-acetoxyglutarate can be synthesized through esterification reactions. One common method involves the reaction of ®-3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Mono-ethyl ®-3-acetoxyglutarate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
モノエチル(R)-3-アセトキシグルタル酸は、以下のを含む様々な化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: 求核置換反応は、アセトキシ基を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: 水酸化物イオン(OH⁻)やアミン(NH₂)などの求核剤は、塩基性または酸性条件下で使用できます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 新しいエステルまたはアミドの生成。
科学的研究の応用
モノエチル(R)-3-アセトキシグルタル酸は、科学研究において幅広い応用範囲を持っています。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 代謝経路と酵素相互作用における役割が研究されています。
産業: ポリマーの製造や、材料科学における可塑剤として使用されます。
作用機序
モノエチル(R)-3-アセトキシグルタル酸の作用機序は、生物系における特定の酵素や受容体との相互作用を含みます。これはエステラーゼの基質として作用し、エステル結合を加水分解して活性代謝物を放出します。これらの代謝物は、様々な生化学経路に関与し、細胞機能と代謝過程に影響を与える可能性があります。
類似化合物の比較
類似化合物
モノエチル(R)-3-ヒドロキシグルタル酸: アセトキシ基の代わりにヒドロキシル基を持つ同様の構造。
ジエチルグルタル酸: 1つではなく、2つのエチルエステル基を含んでいます。
エチル(R)-3-ヒドロキシ酪酸: 同様のエステル構造ですが、炭素骨格が異なります。
独自性
モノエチル(R)-3-アセトキシグルタル酸は、独特の反応性と生物学的活性を付与する特定のアセトキシ官能基によって特徴付けられます。これは、研究や産業における標的アプリケーションのための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Mono-ethyl ®-3-hydroxyglutarate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Diethyl glutarate: Contains two ethyl ester groups instead of one.
Ethyl ®-3-hydroxybutyrate: Similar ester structure but with a different carbon backbone.
Uniqueness
Mono-ethyl ®-3-acetoxyglutarate is unique due to its specific acetoxy functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C9H14O6 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
3-acetyloxy-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12) |
InChIキー |
XTDRHYRKEIVYIN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)

![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)


![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-](/img/structure/B12283580.png)
![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)

